molecular formula C31H31ClN4O5 B609333 MRT-83 HCl salt CAS No. 1359944-60-7

MRT-83 HCl salt

Cat. No. B609333
M. Wt: 575.06
InChI Key: ZOQUUTBPNBYISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MRT-83 is a novel potent antagonist of Smo. MRT-83 blocks Hedgehog (Hh) signaling in various assays with an IC50 in the nanomolar range, showing greater potency than the reference Smo antagonist cyclopamine. MRT-83 inhibits Bodipy-cyclopamine binding to human and mouse Smo. MRT-83 abrogates the agonist-induced trafficking of endogenous mouse or human Smo to the primary cilium of C3H10T1/2 or NT2 cells that derive from a pluripotent testicular carcinoma. MRT-83 efficiently antagonizes Hh signaling in vivo. MRT-83 will be useful for manipulating Hh signaling and may help develop new therapies against Hh-pathway related diseases.

Scientific Research Applications

Hedgehog Signaling Antagonism

MRT-83 HCl salt is identified as a potent antagonist of Smoothened (Smo), a component of the Hedgehog (Hh) signaling pathway. It exhibits greater potency than cyclopamine in blocking Hh signaling, showing effectiveness in various assays. MRT-83 does not affect Wnt signaling and interferes with the agonist-induced trafficking of Smo to the primary cilium. Intriguingly, MRT-83 can efficiently antagonize Hh signaling in vivo, suggesting its potential in manipulating Hh signaling and developing therapies against Hh-pathway related diseases (Roudaut et al., 2011).

properties

CAS RN

1359944-60-7

Product Name

MRT-83 HCl salt

Molecular Formula

C31H31ClN4O5

Molecular Weight

575.06

IUPAC Name

N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride

InChI

InChI=1S/C31H30N4O5.ClH/c1-19-10-15-24(33-31(32)35-30(37)23-16-26(38-2)28(40-4)27(17-23)39-3)18-25(19)34-29(36)22-13-11-21(12-14-22)20-8-6-5-7-9-20;/h5-18H,1-4H3,(H,34,36)(H3,32,33,35,37);1H

InChI Key

ZOQUUTBPNBYISX-UHFFFAOYSA-N

SMILES

O=C(NC(NC1=CC=C(C)C(NC(C2=CC=C(C3=CC=CC=C3)C=C2)=O)=C1)=N)C4=CC(OC)=C(OC)C(OC)=C4.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MRT-83;  MRT 83;  MRT83.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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